(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

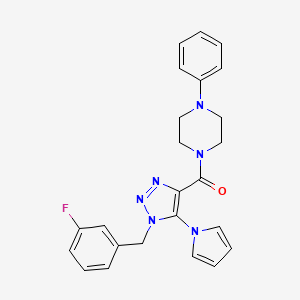

The compound "(1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone" features a 1,2,3-triazole core substituted with a 3-fluorobenzyl group at position 1 and a 1H-pyrrol-1-yl moiety at position 3. The triazole is linked via a methanone bridge to a 4-phenylpiperazine group.

Properties

IUPAC Name |

[1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O/c25-20-8-6-7-19(17-20)18-31-23(29-11-4-5-12-29)22(26-27-31)24(32)30-15-13-28(14-16-30)21-9-2-1-3-10-21/h1-12,17H,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEATZUUGOXQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)CC4=CC(=CC=C4)F)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the pyrrole ring: This might involve a condensation reaction.

Attachment of the fluorobenzyl group: This could be done via a nucleophilic substitution reaction.

Formation of the phenylpiperazine moiety: This might involve a reductive amination reaction.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions could occur at the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or halogenating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield partially or fully reduced products.

Scientific Research Applications

This compound could have various applications in scientific research, including:

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it targets a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Comparative Insights

- Fluorinated Substituents : The 3-fluorobenzyl group in the target compound and analogs (e.g., ) enhances electronegativity and membrane permeability. Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in biological targets .

- Heterocyclic Cores: The 1,2,3-triazole in the target compound offers hydrogen-bonding capability and metabolic stability compared to pyrazoles () or thienopyrazoles (). Piperazine-methanone linkages (target and ) improve solubility relative to sulfide-containing analogs () .

- Synthetic Routes :

- Biological Implications :

- Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The phenylpiperazine moiety in the target compound may confer similar advantages .

- Chromen-4-one and pyrazolo[3,4-d]pyrimidine analogs () are associated with kinase inhibition, suggesting the target compound could share similar pharmacological pathways .

Biological Activity

The compound (1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone , with CAS number 1251566-31-0 , is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 430.5 g/mol . The structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1251566-31-0 |

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) and colon carcinoma (HCT-116). In one study, related triazole compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM , indicating their potential as chemotherapeutic agents .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors associated with cancer progression. For example, some studies have highlighted the role of COX-II inhibition in mediating anti-inflammatory and anticancer effects . The target compound may exert similar effects through its interaction with cyclooxygenase enzymes or other relevant pathways.

Neuropharmacological Effects

Additionally, compounds featuring piperazine and pyrrole rings have been studied for their neuropharmacological properties. These structures are often linked to anxiolytic and antidepressant activities. The phenylpiperazine component may enhance serotonergic activity, suggesting potential applications in treating mood disorders .

Study 1: Antitumor Activity

A study evaluated a series of triazole derivatives against cancer cell lines, revealing that certain modifications could enhance potency. The compound's structural features were found to correlate with increased cytotoxicity, particularly in breast cancer models .

Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of similar compounds. It was found that modifications in the piperazine ring could lead to improved binding affinities for serotonin receptors, indicating potential use in anxiety and depression therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.